molecular formula C25H36N2OS B2914829 N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide CAS No. 1235378-20-7

N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2914829
CAS No.: 1235378-20-7
M. Wt: 412.64
InChI Key: OPCRJCCTNXTHET-UHFFFAOYSA-N
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Description

This compound is a derivative of fentanyl, a powerful opioid analgesic. Specifically, it seems to be a part of the class of compounds known as fentanyl analogues . These are structurally similar to fentanyl and are often synthesized for use as recreational drugs or research chemicals .

Scientific Research Applications

Advanced Material Synthesis

Adamantane derivatives have been explored for their unique properties in the synthesis of advanced materials. For example, polyamides containing adamantyl and diamantyl moieties have been synthesized, showing medium inherent viscosities and high glass transition temperatures, indicating their potential utility in creating materials with specific thermal and mechanical properties (Chern, Shiue, & Kao, 1998). Similarly, adamantane-type cardo polyamides have been developed for their exceptional solubility and thermal stability, which could be beneficial for applications requiring durable and stable polymers (Liaw, Liaw, & Chung, 1999).

Pharmaceutical Applications

Adamantane derivatives have shown promise in pharmaceutical applications, such as acting as 5-HT2 receptor antagonists, which could be useful in developing treatments for conditions related to serotonin imbalance (Fujio, Kuroita, Sakai, Nakagawa, & Matsumoto, 2000). The broad-spectrum antibacterial activity of certain N′-heteroarylidene-1-carbohydrazide adamantane derivatives also highlights the potential for developing new antimicrobial agents (Al-Wahaibi, Alvarez, Blacque, Veiga, Al-Mutairi, & El-Emam, 2020).

Chemical Synthesis and Reactivity

The synthesis and characterization of adamantane derivatives provide valuable insights into their chemical reactivity and potential applications in various chemical synthesis processes. For instance, the synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride has been explored, offering a method for creating compounds with potential utility in medicinal chemistry and other areas (Shishkin, Vo, Popov, Zotov, Nguyen, Shishkin, & Sokolov, 2020).

Catalysis

Adamantane derivatives have been utilized as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating their potential role in catalytic processes. The specific structural features of these catalysts, such as the sulfonyl group, have been shown to significantly impact their enantioselectivity and efficiency, highlighting the importance of adamantane frameworks in designing effective catalysts (Wang, Cheng, Wu, Wei, & Sun, 2006).

Mechanism of Action

If this compound is indeed a fentanyl analogue, it would likely act as an opioid receptor agonist . This means it would bind to and activate opioid receptors in the brain, leading to analgesic (pain-relieving) effects .

Safety and Hazards

Fentanyl and its analogues are extremely potent and can be hazardous if not handled properly . They can cause severe respiratory depression and are often associated with overdose deaths . It’s likely that this compound would have similar risks.

Future Directions

The study of fentanyl analogues is an active area of research, due to their potential use as analgesics and their abuse potential . Future research might focus on understanding the specific properties and effects of this compound, as well as developing methods to detect and mitigate its misuse.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2OS/c1-29-23-5-3-2-4-22(23)17-27-8-6-18(7-9-27)16-26-24(28)25-13-19-10-20(14-25)12-21(11-19)15-25/h2-5,18-21H,6-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCRJCCTNXTHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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